Methyl 5-cyclopropylisoxazole-3-carboxylate
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Overview
Description
Methyl 5-cyclopropylisoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-cyclopropylisoxazole-3-carboxylate can be synthesized through various methods. One common approach involves the [3+2] cycloaddition reaction of nitrile oxides with alkenes. This reaction typically employs copper(I) or ruthenium(II) catalysts to facilitate the cycloaddition process . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale cycloaddition reactions using metal catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyclopropylisoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives.
Scientific Research Applications
Methyl 5-cyclopropylisoxazole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular pathways.
Industrial Applications: The compound is utilized in the synthesis of various fine chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-cyclopropylisoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 5-phenylisoxazole-3-carboxylate and 5-methylisoxazole-3-carboxylate share structural similarities with methyl 5-cyclopropylisoxazole-3-carboxylate.
Thiadiazole and Oxadiazole Derivatives: These compounds also contain five-membered rings with heteroatoms and exhibit similar biological activities.
Uniqueness
This compound is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and drug design.
Properties
IUPAC Name |
methyl 5-cyclopropyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-8(10)6-4-7(12-9-6)5-2-3-5/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVAWJNBOCMLMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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